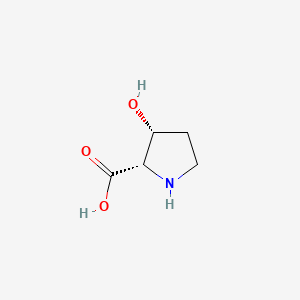

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This method involves a series of reactions, including a Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the Fmoc Garner’s enoate .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve similar enantioselective processes, optimized for yield and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that can be utilized in further chemical reactions .

- Synthetic Routes : The synthesis typically involves enantioselective methods using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, Fmoc-protected Garner’s aldehyde is commonly employed in its synthesis .

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Aldehydes/Ketones |

| Reduction | Sodium borohydride | Alcohols/Amines |

| Substitution | Nucleophiles (halides) | Various derivatives |

Biology

- Enzyme Interactions : The compound acts as a substrate for enzymes such as cis-3-hydroxy-L-proline dehydratase, which catalyzes its dehydration to produce Δ1-pyrroline-2-carboxylate. This reaction is crucial in the hydroxyproline metabolic pathway .

- Collagen Synthesis : It stabilizes collagen structures by forming hydrogen bonds between hydroxyl groups and carbonyl groups in peptide bonds, enhancing the stability of the collagen triple helix .

Medicine

- Therapeutic Potential : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, certain derivatives have shown efficacy against A549 human lung cancer cells, suggesting potential for drug development .

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures can inhibit essential enzymes in Gram-negative bacteria, indicating their potential as antibacterial agents .

Anticancer Activity Assessment

A comparative study on various derivatives of this compound highlighted their cytotoxic effects against A549 cells. Specific substitutions on the compound led to enhanced anticancer activity:

- One derivative reduced cell viability to 21.2%, indicating its potential as a lead compound for further drug development .

Antimicrobial Properties

Recent research has focused on the antimicrobial properties of derivatives derived from this compound:

Mecanismo De Acción

The mechanism of action of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target enzyme .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other chiral amino acids and their derivatives, such as (2S,3R)-3-methylglutamate and (2R,3S)-phenylisoserine .

Uniqueness

What sets (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid apart is its specific stereochemistry, which can confer unique biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid derivative, which is increasingly recognized for its potential biological activities. Its unique stereochemistry at the 2 and 3 positions plays a crucial role in its interactions with biological macromolecules, influencing various metabolic pathways and cellular processes.

- Chemical Formula : C5H9NO3

- CAS Number : 4298-05-9

- Molecular Weight : 131.13 g/mol

This compound is characterized by its hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which are essential for its biological activity and interactions.

This compound influences several biochemical pathways through its interaction with various enzymes and receptors. It is known to interact with enzymes such as threonine dehydratase and threonine aldolase, which are involved in amino acid metabolism. The compound likely facilitates these enzymatic reactions, leading to changes in cellular metabolism and growth processes.

Cellular Effects

The compound has been shown to affect:

- Cell Growth : It plays a role in protein synthesis, impacting cellular proliferation and repair mechanisms.

- Metabolic Processes : It influences glycolysis and other metabolic pathways, suggesting a broad impact on energy metabolism within cells.

Dosage Effects in Animal Models

Research indicates that the effects of this compound can vary significantly based on dosage:

- Low Doses : Support normal cellular functions and metabolic processes.

- High Doses : May lead to altered metabolic responses or toxicity in certain contexts.

Scientific Research

The compound is utilized in various research fields:

- Biochemistry : As a building block for synthesizing more complex molecules.

- Pharmacology : Investigated for its potential as a prodrug or therapeutic agent due to its ability to modify enzyme activity.

- Medicinal Chemistry : Explored for developing new drugs targeting specific biological pathways .

Case Studies

- Protease Interaction Studies : Recent studies have incorporated this compound into protease research, revealing insights into enzyme-substrate interactions that could lead to novel therapeutic strategies .

- Synthesis of Novel Compounds : The compound serves as a precursor in synthesizing derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,3R)-3-Methylglutamate | Methyl group at the 3 position | Different bioactivity profile |

| (2R,3S)-Phenylisoserine | Phenyl group at the 3 position | Distinct pharmacological effects |

| (S)-N-Boc-3-Hydroxypiperidine | Boc protecting group on nitrogen | Enhanced stability and ease of handling |

The unique stereochemistry of this compound sets it apart from these compounds, conferring distinct biological properties that warrant further investigation .

Propiedades

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427760 | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-35-1 | |

| Record name | cis-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes cis-3-hydroxy-L-proline unique compared to other hydroxyprolines?

A1: While trans-4-hydroxy-L-proline is widely known for its role in collagen, cis-3-hydroxy-L-proline is less common. Its cis configuration at the 3-position and involvement in specific enzymatic pathways distinguish it. For instance, it's a substrate for a unique cis-3-hydroxy-L-proline dehydratase, belonging to the enolase superfamily, which catalyzes its conversion to Δ(1)-pyrroline-2-carboxylate. []

Q2: How do bacteria utilize cis-3-hydroxy-L-proline?

A2: Research has shown that certain bacteria, like Labrenzia aggregata IAM 12614 and Azospirillum brasilense NBRC 102289, can utilize cis-3-hydroxy-L-proline as a sole carbon source. [, ] This suggests the presence of specific metabolic pathways for this isomer, involving enzymes like cis-3-hydroxy-L-proline dehydratase.

Q3: Can you elaborate on the enzymatic pathways involving cis-3-hydroxy-L-proline?

A3: Beyond its role as a substrate for dehydratases, cis-3-hydroxy-L-proline is involved in diverse enzymatic reactions. Studies show it can be generated by proline 3-hydroxylases, specifically through regio- and stereospecific hydroxylation of L-proline. [, ] Additionally, researchers have explored the use of microbial 2-oxoglutarate-dependent dioxygenases for the regio- and stereoselective oxygenation of proline derivatives, leading to compounds like cis-3,4-epoxy-L-proline and 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline. []

Q4: Are there specific enzymes dedicated to the degradation of cis-3-hydroxy-L-proline?

A4: Yes, recent research has identified novel cis-3-hydroxy-L-proline dehydratases. These enzymes, categorized into AcnX Types I and IIa, play a crucial role in cis-3-hydroxy-L-proline catabolism. AcnX Type I, encoded by the hypI gene, functions as a monomeric enzyme. [] In contrast, AcnX Type IIa, encoded by separate hypIS and hypIL genes in some bacteria, exhibits a heterodimeric structure. [] Interestingly, some bacteria possess both AcnX Type IIa and putative proline racemase-like genes (hypA1 and hypA2) within their L-hydroxyproline gene clusters, highlighting the complexity of hydroxyproline metabolism. []

Q5: What is the significance of cis-3-hydroxy-L-proline in the synthesis of natural products?

A5: cis-3-hydroxy-L-proline serves as a crucial building block in synthesizing various natural products. One prominent example is the antibiotic teleomycin, where it's a key structural component. [, ] Its presence underscores the importance of understanding its synthesis and incorporation into complex molecules.

Q6: What are the challenges associated with the chemical synthesis of cis-3-hydroxy-L-proline?

A6: Achieving the correct stereochemistry at the 3-position poses a significant challenge in synthesizing cis-3-hydroxy-L-proline. [] Researchers have explored different approaches, including using Sharpless asymmetric epoxidation as a key step to introduce chirality effectively. [] This method allows for the controlled synthesis of the desired cis isomer with high enantiomeric excess.

Q7: Can you provide examples of how cis-3-hydroxy-L-proline is used in synthetic chemistry?

A7: One notable application is in synthesizing the key structural motif of Norgeamide, a natural product exhibiting promising biological activity. [] Researchers have successfully used cis-3-hydroxy-L-proline as a starting material to construct a diketopiperazine intermediate, a crucial step towards the total synthesis of Norgeamide. [] This example highlights the potential of cis-3-hydroxy-L-proline as a versatile building block for complex molecule synthesis.

Q8: How has recombinant DNA technology contributed to research on cis-3-hydroxy-L-proline?

A8: Recombinant DNA technology has enabled the development of efficient biotransformation systems for producing cis-3-hydroxy-L-proline. By cloning and expressing the gene encoding proline 3-hydroxylase from Streptomyces sp. strain TH1 in Escherichia coli, researchers achieved significantly higher hydroxylating activity compared to the native strain. [] This breakthrough allows for the large-scale production of cis-3-hydroxy-L-proline, facilitating its use in various research and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.